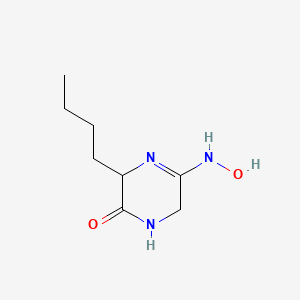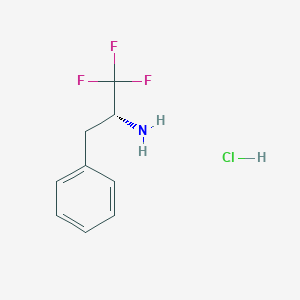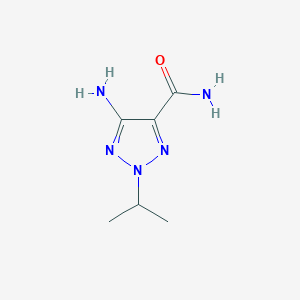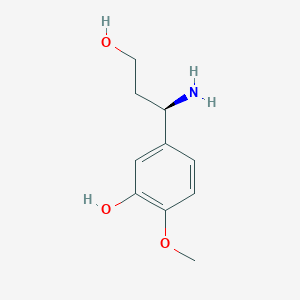
(r)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol is a chemical compound with a complex structure that includes an amino group, a hydroxypropyl group, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the reaction of a methoxyphenol derivative with an appropriate amino alcohol under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of ®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of ®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, ®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol
- 3-((1R)-1-Amino-3-hydroxypropyl)-4-methylbenzenecarbonitrile
- 2-[(1R)-1-Amino-3-hydroxypropyl]-4-methoxyphenol hydrochloride
Uniqueness
®-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-[(1R)-1-amino-3-hydroxypropyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-14-10-3-2-7(6-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3/t8-/m1/s1 |
InChI Key |
OXSZTNZUDMWDOJ-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CCO)N)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


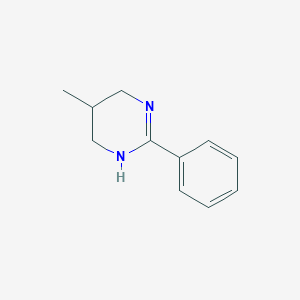
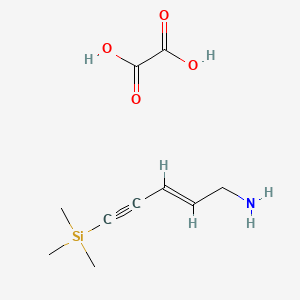
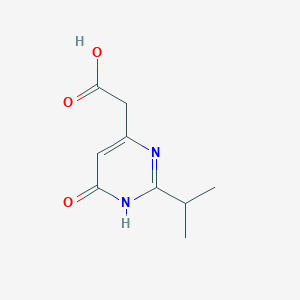
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate](/img/structure/B15245236.png)
![2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15245238.png)
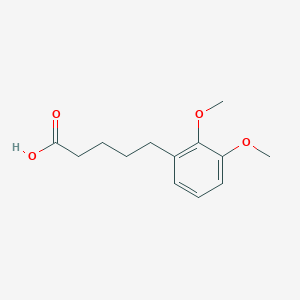
![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)
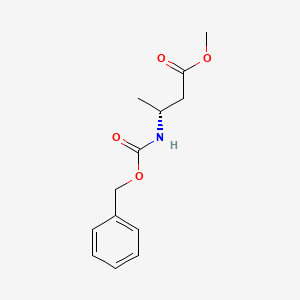
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)
![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)

